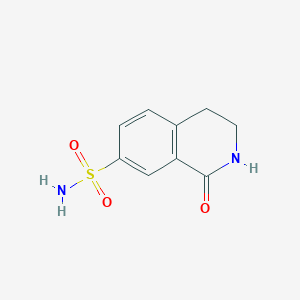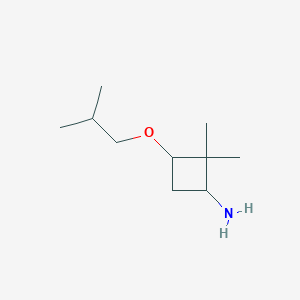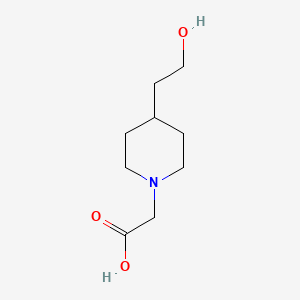
1-オキソ-1,2,3,4-テトラヒドロイソキノリン-7-スルホンアミド
説明
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的研究
この化合物は、その潜在的な生物活性のため、薬理学的研究で使用されます。これは、人体内の酵素や受容体の調節における役割のために特に興味深いものです。 例えば、それはフェニルエタノールアミンN-メチルトランスフェラーゼ の潜在的な阻害剤として同定されており、これはエピネフリンやノルエピネフリンなどのカテコールアミンの生合成に関与する酵素です。これは、カテコールアミン調節に関連する疾患の治療に影響を与える可能性があります。
化学合成
合成化学において、この分子はより複雑な化合物を生成するための構成ブロックとして役立ちます。 そのスルホンアミド基は、さまざまな化学反応を起こすことができる多用途の官能基であり、潜在的な治療特性を持つさまざまな誘導体を合成するための経路を提供します .
材料科学
テトラヒドロイソキノリンの構造モチーフは、材料科学において重要です。これは、新規ポリマーまたは小型分子有機半導体を生成するために使用できます。 これらの材料は、新しいタイプのディスプレイ、センサー、またはその他の電子デバイスの作成に役立つ可能性があります .
生化学研究
生化学において、この化合物は、さまざまな酵素や受容体と相互作用する能力を利用して、これらの生体分子の作用機序を研究することができます。 これは、結合親和性と活性部位の構造コンフォメーションを理解するためのプローブとして機能することができます .
分子生物学
分子生物学では、この化合物の誘導体は、ヌクレオチドまたは遺伝子機械の他の成分を変更するために使用できます。 これは、遺伝子発現、タンパク質合成、および生命の他の基本的なプロセスを研究するのに役立ちます .
神経科学
神経伝達物質の合成に潜在的な影響を与えることを考えると、この化合物は神経科学研究において興味深いものです。 これは、神経伝達物質レベルの変更が脳機能と行動に与える影響を研究するために使用でき、神経学的疾患を理解する上で価値があります .
生化学分析
Biochemical Properties
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For example, it may interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neural activity .
Cellular Effects
The effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interactions with specific signaling molecules and transcription factors . Additionally, it may alter the metabolic activity of cells by modulating enzyme activity and substrate availability.
Molecular Mechanism
At the molecular level, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors . The compound’s ability to inhibit certain enzymes can also lead to alterations in metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, potentially affecting the overall health and function of the organism.
Metabolic Pathways
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of important biomolecules. The compound can affect metabolic flux and alter the levels of metabolites within cells . By modulating enzyme activity, it can influence the overall metabolic balance and cellular function.
Transport and Distribution
Within cells and tissues, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its biochemical activity and overall function.
Subcellular Localization
The subcellular localization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDOQWRNSHGTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712392 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-77-8 | |
| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)











![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)

